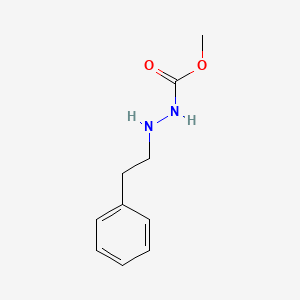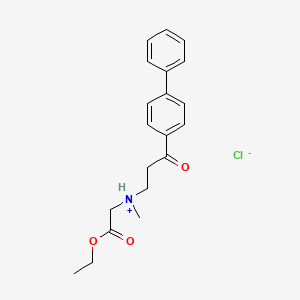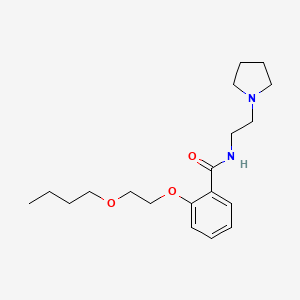
1-(Diethoxymethyl)-4-hexylbenzene
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.Applications De Recherche Scientifique
- Application in Chemosensors
- Field : Environmental Chemistry
- Summary : There is a great need for chemosensors, especially for toxic heavy metals such as lead . The development of highly selective and stable synthetic chemosensor molecules is of great importance .
- Methods : Acridono-18-crown-6 ethers have properties that make them suitable for this application, and much research has proven their outstanding applicability in various supramolecular devices . In this work, they aimed to enable their covalent immobilization capability by synthesizing functionalized derivatives while preserving the favored molecular recognition ability .
- Results : The ultimate crown ether derivative showed high Pb 2+ -selectivity, reversibility (decomplexation by extraction with water) and stability .
-
Application in Drug Delivery
- Field : Pharmaceutical Chemistry
- Summary : The development of hybrid micelles with enhanced permeability for drug delivery has been a focus of research . A novel reducible silica monomer, 2-((2-(methacryloyloxy) ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate (DESSPMA), with diethoxysilyl groups for in situ crosslinking was designed and synthesized .
- Methods : The DESSPMA-based shell crosslinked micelles were prepared by integrated ring-opening polymerization and RAFT polymerization .
- Results : The DESSPMA-based shell crosslinked micelles showed greater drug loading capacity and in vitro cytotoxicity than the 2-((2-(methacryloyloxy) ethyl)disulfanyl)ethyl (3-(triethoxysilyl)propyl)carbamate (TESSPMA)-based analogues .
-
Application in Nitrogen Protection
- Field : Organic Chemistry
- Summary : Diethoxymethyl groups have been used as a nitrogen-protecting group for lactams and amides .
- Methods : The lactams and amides were treated with triethyl orthoformate to produce the N-diethoxymethyl substituted derivatives .
- Results : The resulting N-diethoxymethyl substituted derivatives can be used in further synthetic transformations .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Orientations Futures
This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions that haven’t been explored yet.
For a specific compound like “1-(Diethoxymethyl)-4-hexylbenzene”, you would need to consult scientific literature or databases for this information. If the compound is novel or not widely studied, experimental work may be needed to gather this information. Please consult with a chemist or a relevant expert for more specific information.
Propriétés
IUPAC Name |
1-(diethoxymethyl)-4-hexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-4-7-8-9-10-15-11-13-16(14-12-15)17(18-5-2)19-6-3/h11-14,17H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWMCAMNLPWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346520 | |
| Record name | 1-(Diethoxymethyl)-4-hexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxymethyl)-4-hexylbenzene | |
CAS RN |
89511-01-3 | |
| Record name | 1-(Diethoxymethyl)-4-hexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bis[(R)-12-hydroxyoleic] acid, diester with glycerol](/img/structure/B1619047.png)
![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)
